Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
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Overview
Description
Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate ester, an amide linkage, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid.
Amide Formation: The ester is then reacted with 3-(dimethylamino)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide linkage.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly as an enzyme inhibitor or receptor ligand. It can be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its amide and ester functionalities are common in drug molecules, which may confer desirable pharmacokinetic properties.
Industry
In the material science industry, this compound could be used as a precursor for the synthesis of polymers or as an additive to enhance the properties of materials such as plastics and resins.
Mechanism of Action
The mechanism by which Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The dimethylamino group could facilitate binding to biological targets through hydrogen bonding or electrostatic interactions, while the ester and amide groups might enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
- Methyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
- Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
Uniqueness
Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate is unique due to its specific propyl ester group, which may confer different physical and chemical properties compared to its ethyl, methyl, or butyl analogs. These differences can affect its solubility, reactivity, and biological activity, making it a distinct compound for various applications.
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
propyl 4-[[2-[3-(dimethylamino)propylamino]-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C17H25N3O4/c1-4-12-24-17(23)13-6-8-14(9-7-13)19-16(22)15(21)18-10-5-11-20(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
VDGHQALQXMMQDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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